Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8(10(13)14-2)6-7-4-3-5-11-9(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZKMMZEVYGRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676702 | |
| Record name | Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-38-4 | |
| Record name | Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Pyrrolopyridine Carboxylic Acids
A straightforward route involves esterifying 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using methanol under acidic or basic conditions. For example, treatment with thionyl chloride (SOCl₂) generates the acyl chloride intermediate, which reacts with methanol to yield the ester. This method typically achieves 75–85% yields but requires stringent moisture control.
Table 1: Esterification Conditions and Outcomes
Cyclization of Pyridine Derivatives
Cyclization strategies construct the pyrrolopyridine core de novo. A prominent approach uses Vilsmeier-Haack formylation to annulate pyrrole and pyridine rings. For instance, treating 3-aminopyridine with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates a formyl intermediate, which undergoes intramolecular cyclization. Subsequent methylation at the pyrrole nitrogen with methyl iodide (CH₃I) and esterification completes the synthesis.
Key Steps:
Functionalization of Pyrrolopyridine Esters
Starting from methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0), N-methylation is achieved via alkylation. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the pyrrole nitrogen, enabling reaction with methyl iodide. This method offers 88–92% yields and high regioselectivity.
Example Protocol:
-
Substrate : 5.0 g methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
-
Base : NaH (2.2 equiv) in anhydrous THF at 0°C.
-
Workup : Aqueous quench, extraction with ethyl acetate, column chromatography.
Advanced Methodologies and Catalysis
Transition Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Suzuki-Miyaura couplings introduce substituents to the pyridine ring prior to cyclization. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water at 80°C. Subsequent esterification and methylation yield the target compound.
Optimized Conditions:
Nitration and Reduction Pathways
Nitration at the pyridine ring (e.g., using HNO₃/H₂SO₄) followed by reduction provides amino derivatives, which are valuable intermediates. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-17-1) is reduced with H₂/Pd-C to the amine, which undergoes reductive methylation.
Critical Notes:
-
Nitration at position 5 dominates due to electronic effects.
-
Caution : Nitro intermediates are thermally unstable; storage at –20°C is recommended.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water. Purity ≥97% is confirmed by HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5 Hz, 1H), 7.90 (s, 1H), 6.75 (d, J=5 Hz, 1H), 3.95 (s, 3H), 3.85 (s, 3H).
-
HRMS : m/z calcd. for C₁₀H₁₀N₂O₂ [M+H]⁺ 191.0815, found 191.0812.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolo[2,3-b]pyridine ring.
Scientific Research Applications
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that are crucial for cell function and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Pyrrolo-Pyridine Core
Positional Isomers
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): This positional isomer shifts the nitrogen atom from the 3-position (in the target compound) to the 7-position. Substitutions like 5-chloro (9b) and 5-methoxy (9c) on this scaffold are synthesized via catalytic hydrogenation with yields up to 85% .
Substituent Variations
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate :
Introduces a chlorine atom at the 5-position, increasing molar mass (210.62 g/mol) and density (1.453 g/cm³) compared to the parent compound. The electron-withdrawing Cl group enhances reactivity in nucleophilic aromatic substitution, making it a key intermediate for anticancer agents . - Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate :
The bromine substituent (CAS 1234616-83-1) provides a heavier halogen, useful in Suzuki-Miyaura cross-coupling reactions. Its higher steric bulk may reduce metabolic stability compared to chloro analogs . - Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate :
The formyl group at the 3-position introduces an aldehyde functionality, enabling further derivatization via condensation or reduction. This compound (CAS 1204475-76-2) has a molar mass of 204.18 g/mol and is critical for synthesizing Schiff base derivatives .
Functional Group Modifications
Ester Group Variations
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): Replacing the methyl ester with an ethyl ester marginally increases lipophilicity (logP ~1.2 vs. Yields for these derivatives range from 60–85% .
Amino and Nitro Derivatives
- Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: The amino group at the 5-position (CAS 952182-18-2) enables conjugation with carboxylic acids or electrophiles, facilitating the synthesis of peptidomimetics. Its basicity (pKa ~4.5) may enhance solubility in acidic media .
- Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: The nitro group (CAS 952182-17-1) serves as a precursor for amino derivatives via reduction. However, nitro groups are often associated with mutagenicity, limiting therapeutic applications .
Antiproliferative Activity
- Compound 39: 3-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile, derived from the target compound, showed potent antiproliferative activity against cancer cell lines. The cyano and trimethoxy groups enhance hydrophobic interactions with kinase targets .
Dopamine Receptor Targeting
Comparative Data Table
Biological Activity
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (MMPC) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₀H₁₁N₂O₂
CAS Number: 1198416-38-4
Molecular Weight: 189.21 g/mol
Purity: ≥97% .
The compound features a pyrrole ring fused with a pyridine structure, which is characteristic of many biologically active compounds. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Mechanisms of Biological Activity
Research indicates that MMPC exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity: MMPC has been identified as a potential inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in various cellular processes including proliferation and differentiation. In vitro studies demonstrated that MMPC and its derivatives showed nanomolar-level inhibitory activity against DYRK1A .
- Antioxidant Properties: The compound has shown significant antioxidant activity in various assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay. This property is essential for mitigating oxidative stress-related cellular damage .
- Anti-inflammatory Effects: MMPC has been evaluated for its anti-inflammatory properties using LPS-induced pro-inflammatory response models in BV2 microglial cells. The results indicated that MMPC effectively reduced inflammatory markers, suggesting its potential in treating neuroinflammatory conditions .
Antiproliferative Activity
The antiproliferative effects of MMPC have been studied against several human cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
These values indicate that MMPC exhibits potent antiproliferative activity, particularly against cervical and breast cancer cell lines.
Case Studies
Several studies have explored the biological activity of MMPC and related compounds:
- Study on DYRK1A Inhibition: A study utilized computational methods to design derivatives of MMPC that showed enhanced inhibitory activity against DYRK1A. These derivatives were synthesized and tested, confirming their efficacy in reducing cell proliferation in cancer models .
- Antioxidant and Anti-inflammatory Evaluation: In another study, MMPC was tested for its ability to scavenge free radicals and inhibit inflammatory cytokine production in microglial cells. Results indicated that MMPC significantly reduced the levels of TNF-alpha and IL-6, highlighting its therapeutic potential in neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and what key intermediates are involved?
The synthesis typically involves cyclocondensation of appropriately substituted pyridine derivatives with methyl esters. For example, halogenated intermediates (e.g., 6-bromo or 6-chloro derivatives) are prepared via electrophilic substitution or cross-coupling reactions, followed by esterification . Ethyl or methyl esters of pyrrolo[2,3-b]pyridine carboxylates serve as precursors, with methyl groups introduced via alkylation at the 1-position . Key intermediates include halogenated analogs (e.g., 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate), which enable further functionalization .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Structural confirmation relies on 1H/13C NMR to verify methyl and ester group positions, ESI-MS for molecular weight validation, and X-ray crystallography for resolving regiochemistry. For example, 1H NMR peaks near δ 3.8–4.3 ppm confirm the methyl ester, while aromatic protons appear between δ 6.3–8.0 ppm . Discrepancies in chemical shifts due to tautomerism or impurities can be resolved using 2D NMR (e.g., COSY, HSQC) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Store the compound in airtight containers under inert gas (N2/Ar) at -20°C to minimize hydrolysis of the ester group. Avoid prolonged exposure to light or moisture, as the pyrrolo[2,3-b]pyridine core is sensitive to oxidative degradation. Stability studies under varying pH (1–13) and temperature (25–60°C) are recommended to assess shelf life .
Advanced Research Questions
Q. How do substituent variations at the 1-methyl and 2-carboxylate positions influence the compound's reactivity and biological activity?
The 1-methyl group enhances metabolic stability by blocking oxidation at the pyrrole nitrogen, while the 2-carboxylate can be modified to esters or amides to tune lipophilicity. For instance, trifluoromethyl substitutions at the 6-position (e.g., Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) improve blood-brain barrier penetration due to increased logP . Substituted derivatives (e.g., 4-chloro analogs) show enhanced binding to viral proteases, as seen in MERS-CoV inhibitor studies .
Q. What strategies resolve contradictions in NMR data when characterizing novel derivatives?
Contradictions arising from tautomerism or dynamic effects can be addressed by:
Q. How can halogen atoms be selectively introduced at the 5- or 6-positions of the pyrrolo[2,3-b]pyridine ring?
Directed ortho-metalation using lithium bases (e.g., LDA) enables regioselective bromination or iodination at the 6-position. For 5-position halogenation, electrophilic substitution with N-iodosuccinimide (NIS) or bromine in acetic acid is effective. Halogenated intermediates are critical for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
Q. What computational methods predict the binding affinity of derivatives to target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with active sites. For example, derivatives with extended aromatic substituents (e.g., benzyloxy groups) show higher predicted affinity for kinase targets due to π-π stacking .
Q. How do electron-withdrawing groups (EWGs) like trifluoromethyl affect physicochemical properties?
EWGs increase metabolic stability and reduce basicity of the pyrrole nitrogen. Trifluoromethyl at the 6-position lowers pKa of the NH proton (from ~8.5 to ~7.0), enhancing solubility in physiological pH. However, EWGs may reduce solubility in nonpolar solvents, necessitating formulation optimization .
Q. What experimental designs are optimal for stability studies under stress conditions?
Use forced degradation protocols:
Q. How can DSC and XRD characterize polymorphic forms?
Differential scanning calorimetry (DSC) identifies melting points and enthalpy changes associated with polymorph transitions. X-ray diffraction (XRD) resolves crystal packing differences, with torsion angles (e.g., C-C-N-C) critical for comparing polymorph stability. For example, a 179.2° dihedral angle in the pyrrolo[2,3-b]pyridine ring indicates a planar conformation in the most stable polymorph .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
